molecular formula C12H11ClN2O3 B6192195 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride CAS No. 2648940-41-2

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride

Cat. No. B6192195
CAS RN: 2648940-41-2
M. Wt: 266.7
InChI Key:
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Description

“2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of this compound involves a process where a mixture of compound 4 (0.18 g, 0.7 mmol), paraformaldehyde (0.04 g, 1.4 mmol), and MeNH 2 ·HCl (0.09 g, 1.4 mmol) was refluxed in AcOH (5 ml) for 10 min . The solvent was then evaporated in vacuo, and the residue was treated with an equal volume of MeOH and allowed to crystallize .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H6N2O3/c9-5-1-2-7-4-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11) . This indicates the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 154.13 . It is a solid at room temperature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride involves the condensation of ethyl acetoacetate with phenylurea followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl acetoacetate", "Phenylurea", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 10 g of ethyl acetoacetate in 50 mL of ethanol and add 8.5 g of phenylurea. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and filter the solid product. Wash the product with ethanol and dry it under vacuum to obtain 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid ethyl ester.", "Step 3: Dissolve 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid ethyl ester in 50 mL of water and add 10 mL of hydrochloric acid. Heat the mixture under reflux for 2 hours.", "Step 4: Cool the reaction mixture and adjust the pH to 9-10 with sodium hydroxide. Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride as a white solid." ] }

CAS RN

2648940-41-2

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.7

Purity

95

Origin of Product

United States

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